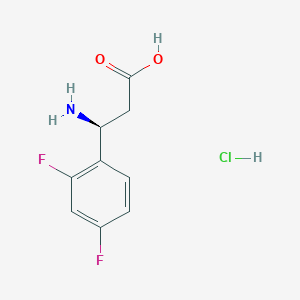

(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride follows International Union of Pure and Applied Chemistry conventions for naming chiral amino acid derivatives. The compound is officially designated as (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride, where the (3S) descriptor indicates the absolute stereochemical configuration at the third carbon atom according to the Cahn-Ingold-Prelog priority rules. The propanoic acid backbone provides the fundamental structural framework, with the amino group and difluorophenyl substituent both attached to the same carbon center, creating the chiral environment.

The difluorophenyl moiety is systematically described as 2,4-difluorophenyl, indicating fluorine substitutions at the second and fourth positions of the benzene ring relative to the point of attachment. This substitution pattern creates a specific electronic environment that influences the compound's reactivity and biological interactions. Alternative nomenclature includes (S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, where the (S) designation refers to the same stereochemical configuration using the older nomenclature system.

The compound is catalogued in chemical databases with the Chemical Abstracts Service registry number 1354970-73-2, providing a unique identifier for regulatory and research purposes. Additional synonyms documented in chemical literature include (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride and various vendor-specific designations such as those found in commercial chemical catalogs. The International Chemical Identifier key DDIRKYUVUCHBNJ-QRPNPIFTSA-N provides a standardized string representation of the molecular structure for database searches and chemical informatics applications.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₉H₁₀ClF₂NO₂, reflecting the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom from the hydrochloride salt, two fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 237.63 grams per mole, which includes the contribution of the hydrochloride moiety that forms the salt structure.

The stereochemical configuration centers on the third carbon atom of the propanoic acid chain, where the amino group, carboxylate group, difluorophenyl substituent, and hydrogen atom are arranged in a tetrahedral geometry. The (3S) configuration is definitively established through the Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1F)F)C@HN.Cl, where the @H notation indicates the specific three-dimensional arrangement of substituents around the chiral center. This stereochemical designation is critical for understanding the compound's biological activity, as enantiomers often exhibit dramatically different pharmacological properties.

The parent compound, without the hydrochloride salt, has the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 grams per mole. The transformation to the hydrochloride salt involves protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium chloride ionic structure that significantly affects solubility characteristics and crystalline properties. The International Chemical Identifier string InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 provides a complete description of the connectivity and stereochemistry, where the /t8-;/m0 components specifically encode the S-configuration at the chiral center.

Crystallographic Data and Solid-State Conformation

Crystallographic analysis of fluorinated organic compounds, particularly those containing difluorophenyl groups, has revealed significant insights into intermolecular interactions and crystal packing arrangements. X-ray diffraction studies of related fluorinated Schiff base compounds demonstrate that fluorine atoms play crucial roles in stabilizing crystal structures through C-H···F hydrogen bonding interactions. These weak but significant intermolecular forces contribute to the formation of extended three-dimensional networks in the solid state, influencing both mechanical properties and thermal stability.

Single-crystal X-ray diffraction represents the definitive method for determining precise molecular geometries and crystal packing arrangements in fluorinated amino acid derivatives. The technique exploits the interaction between X-ray radiation and electron density distributions within crystalline materials, producing diffraction patterns that can be analyzed to determine atomic positions with sub-angstrom precision. For compounds containing fluorine substituents, the high electron density of fluorine atoms provides excellent contrast in electron density maps, facilitating accurate structure determination.

The crystallographic parameters of related difluorinated compounds indicate that fluorine substitution significantly affects unit cell dimensions and space group symmetries. Analysis of fluorinated phenyl derivatives shows typical intermolecular C-H···F distances ranging from 2.48 to 2.66 Å, indicating moderately strong hydrogen bonding interactions. These interactions often result in the formation of chain-like or sheet-like structures in the crystal lattice, contributing to enhanced thermal stability and altered dissolution characteristics compared to non-fluorinated analogs.

Crystallographic studies of amino acid hydrochlorides reveal that the ionic nature of these compounds typically results in extensive hydrogen bonding networks involving both the protonated amino group and the chloride anion. The presence of both strong N-H···Cl hydrogen bonds and weaker C-H···O interactions creates complex three-dimensional frameworks that influence dissolution rates, bioavailability, and storage stability. For fluorinated derivatives, additional C-H···F interactions further stabilize the crystal structure, often resulting in higher melting points and reduced hygroscopicity compared to non-fluorinated counterparts.

Comparative Analysis of Enantiomeric Forms (3S versus 3R Configurations)

The enantiomeric relationship between this compound and its (3R) counterpart represents a fundamental aspect of stereochemical analysis in pharmaceutical chemistry. Both enantiomers share identical molecular formulas (C₉H₁₀ClF₂NO₂) and molecular weights (237.63 g/mol), yet differ significantly in their three-dimensional spatial arrangements and resulting biological activities. The (3R) enantiomer, catalogued with Chemical Abstracts Service number 1354970-81-2 and PubChem compound identifier 54595191, exhibits mirror-image stereochemistry relative to the (3S) form.

Table 1: Comparative Properties of (3S) and (3R) Enantiomers

| Property | (3S) Configuration | (3R) Configuration |

|---|---|---|

| PubChem Compound Identifier | 54595193 | 54595191 |

| Chemical Abstracts Service Number | 1354970-73-2 | 1354970-81-2 |

| International Chemical Identifier Key | DDIRKYUVUCHBNJ-QRPNPIFTSA-N | DDIRKYUVUCHBNJ-DDWIOCJRSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1F)F)C@HN.Cl | C1=CC(=C(C=C1F)F)C@@HN.Cl |

| Stereochemical Descriptor (/m parameter) | /m0 | /m1 |

The stereochemical differences between the enantiomers are encoded in their respective International Chemical Identifier strings, where the (3S) form contains the descriptor /t8-;/m0 while the (3R) form contains /t8-;/m1. These descriptors specifically indicate the opposite spatial arrangements of substituents around the chiral carbon atom, resulting in non-superimposable mirror images that exhibit identical physical properties in achiral environments but distinct behaviors in chiral biological systems.

Crystallographic investigations of enantiomeric pairs in related amino acid derivatives reveal that while individual enantiomers typically crystallize in chiral space groups, racemic mixtures often adopt centrosymmetric space groups with alternating enantiomeric molecules. This phenomenon affects both the ease of enantiomeric separation and the physical properties of the resulting crystalline materials. The presence of fluorine substituents in both enantiomers creates identical C-H···F interaction patterns within each crystal structure, but the overall packing arrangements may differ due to the opposite handedness of the chiral centers.

Properties

IUPAC Name |

(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIRKYUVUCHBNJ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, also known by its CAS number 1354970-73-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action.

- Molecular Formula : C9H10ClF2NO2

- Molecular Weight : 237.63 g/mol

- CAS Number : 1354970-73-2

- SMILES Notation : C1=CC(=C(C=C1F)F)C@HN

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

These findings indicate that the compound possesses significant antimicrobial properties and could serve as a candidate for developing new antimicrobial agents targeting resistant pathogens .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain derivatives of this compound can reduce cell viability in various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Migration |

|---|---|---|

| A549 (Lung Cancer) | 20 | Reduced |

| Vero (Non-cancerous) | >100 | No significant effect |

The most promising derivative exhibited potent antioxidant properties alongside cytotoxic effects against cancer cells, suggesting a dual role in combating oxidative stress and cancer cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary research suggests that the compound may interact with specific cellular pathways involved in inflammation and apoptosis.

-

Antimicrobial Mechanism :

- The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis in susceptible strains.

- It may also enhance the permeability of bacterial membranes, leading to cell lysis.

-

Anticancer Mechanism :

- The compound induces apoptosis in cancer cells by activating caspase pathways.

- It may also inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of lung cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. This study highlights the potential of this compound as a therapeutic agent in oncology .

Comparison with Similar Compounds

Ethyl (3S)-3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69

- Key Differences :

(3S)-3-Amino-3-[3-(Trifluoromethyl)phenyl]propanoic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₁ClF₃NO₂

- Molecular Weight : 269.65

- Key Differences: Substitutes 2,4-difluorophenyl with a 3-trifluoromethylphenyl group. Increased steric bulk may affect binding to target proteins compared to the smaller difluorophenyl analog .

2-Amino-3-(3,4,5-Trifluorophenyl)propanoic Acid Hydrochloride

- CAS No.: 870483-31-1

- Key Differences: Features a 3,4,5-trifluorophenyl group, introducing additional fluorine atoms in meta and para positions. Enhanced electron-withdrawing effects could reduce basicity of the amino group.

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

- CAS No.: 1958125-88-6

- Similarity Score : 0.69

- Key Differences: Shorter backbone (acetate vs. propanoate) with a methyl ester. (R)-configuration at the α-carbon vs. (3S) in the target compound. Structural simplicity may limit conformational flexibility, impacting receptor interactions .

Data Table: Structural and Physicochemical Comparison

*Inferred from ethyl ester analog; †Estimated based on similar compounds.

Key Research Findings

Fluorine Substitution Effects :

- The 2,4-difluorophenyl group balances electronic effects (moderate electron withdrawal) and steric bulk, optimizing interactions with hydrophobic binding pockets .

- Trifluoromethyl or additional fluorine atoms (e.g., 3,4,5-trifluorophenyl) increase lipophilicity but may introduce steric clashes in tight active sites .

Stereochemical Influence :

- The (3S) configuration is critical for chiral recognition in enzyme-targeted therapies. Ethyl ester analogs with (3R) or (3S) configurations show divergent metabolic pathways .

Salt Form and Solubility :

- Hydrochloride salts improve aqueous solubility, facilitating in vitro testing. Ethyl ester derivatives, while more lipophilic, may require intracellular activation .

Preparation Methods

General Synthetic Strategy

The preparation of (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride typically involves:

- Formation of the 3-amino-3-arylpropanoic acid backbone,

- Introduction of the 2,4-difluorophenyl substituent,

- Stereoselective control to obtain the (3S) enantiomer,

- Conversion to the hydrochloride salt for stability and handling.

Key Preparation Routes

One-Pot Process via Malonic Acid Condensation (Adapted for Difluorophenyl Derivative)

A notable approach is the one-pot synthesis of 3-amino-3-phenylpropionic acid esters using malonic acid, ammonium acetate, and substituted benzaldehydes, which can be adapted for 2,4-difluorobenzaldehyde as the aromatic precursor.

- React malonic acid and ammonium acetate in an alcohol solvent (ethanol or methanol).

- Add 2,4-difluorobenzaldehyde dropwise at 50°C with reflux.

- After completion, add thionyl chloride dropwise and reflux to effect esterification.

- Purify the product by extraction and adjust pH to isolate the amino acid ester.

- Hydrolyze ester to obtain the free amino acid, then convert to hydrochloride salt.

- One-pot operation reduces steps and waste.

- Avoids use of expensive or hazardous catalysts.

- Moderate to good yields (50-80%) with high purity (HPLC > 95%).

| Step | Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Condensation & Reflux | 50°C, ethanol/methanol, 16-17 h | 58-78 | 98 |

| Ester Hydrolysis & Salt Formation | Acidic aqueous workup | Not specified | High |

Note: The method can be modified by substituting 2,4-difluorobenzaldehyde to obtain the difluorophenyl derivative.

Stereoselective Ester Formation and Hydrolysis

Another approach involves preparing the methyl ester of the amino acid followed by selective hydrolysis and salt formation.

- Suspension of racemic or enantiomeric amino acid in methanol.

- Addition of thionyl chloride dropwise under controlled temperature to form methyl ester.

- Reflux for several hours (e.g., 8 h).

- Concentration and aqueous workup to isolate the methyl ester.

- Subsequent stereoselective resolution or chiral auxiliary use to obtain (3S) enantiomer.

- Conversion to hydrochloride salt by treatment with HCl.

Example Data (4-chlorophenyl analog):

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Thionyl chloride, methanol, reflux 8 h | 91 | High yield and purity |

| Hydrolysis & Salt Formation | Aqueous workup, HCl treatment | Not specified | Produces hydrochloride salt |

This method can be adapted for the 2,4-difluorophenyl analog with similar conditions.

Catalytic and Multi-Step Routes (Less Preferred)

- Some routes use complex catalysts such as rhodium or ferrocene-based systems under high pressure and temperature, but these are less practical due to equipment demands and safety risks.

- Multi-step syntheses involving sequential reductions, ozonolysis, and use of molybdenum(V) chloride have been reported for related amino acids but are inefficient and involve hazardous reagents.

Comparative Analysis of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Scalability | Safety & Environmental Impact |

|---|---|---|---|---|---|

| One-pot condensation & esterification | Simple, fewer steps, uses malonic acid & ammonium acetate | 58-78 | ~98 | High | Moderate; avoids toxic catalysts |

| Esterification with thionyl chloride | High yield, straightforward ester formation | ~91 | High | High | Requires careful handling of thionyl chloride |

| Multi-step catalytic routes | Complex catalysts, high pressure | Variable | Variable | Low | High risk, less green |

| Multi-step reduction & ozonolysis | Multiple hazardous steps, low yield | ~15 | Not specified | Low | Uses toxic ozone and molybdenum chloride |

Research Findings and Notes

- The one-pot process is favored for industrial applications due to its operational simplicity and reduced waste generation.

- High yields and purities are achievable with controlled reaction parameters.

- The stereochemical purity (3S) is typically ensured by chiral resolution or use of chiral starting materials or auxiliaries; direct asymmetric synthesis methods are under development.

- Conversion to hydrochloride salt enhances compound stability and facilitates handling and formulation.

- Avoidance of hazardous reagents like ozone and molybdenum chloride is preferred to improve safety and environmental footprint.

Summary Table of Preparation Steps for this compound

| Step No. | Process Stage | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Malonic acid, ammonium acetate, 2,4-difluorobenzaldehyde, ethanol/methanol, 50°C reflux | Formation of amino acid ester intermediate |

| 2 | Esterification | Thionyl chloride, reflux | Methyl/ethyl ester of amino acid |

| 3 | Hydrolysis and Salt Formation | Acidic aqueous workup, HCl treatment | Free amino acid hydrochloride salt |

| 4 | Stereoselective Resolution | Chiral auxiliaries or resolution techniques | (3S) enantiomer isolation |

Q & A

Q. What are the recommended synthetic routes for (3S)-3-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. A plausible route starts with 2,4-difluorobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid via a Strecker synthesis or reductive amination. Enantiomeric purity is critical; chiral HPLC (e.g., using a Chiralpak® IA column) or enzymatic resolution (e.g., lipase-mediated kinetic separation) can achieve >99% enantiomeric excess .

Q. Key Steps :

Aldol Condensation : React 2,4-difluorobenzaldehyde with a chiral amino acid precursor.

Reductive Amination : Use NaBH₃CN or H₂/Pd-C to reduce the imine intermediate.

Acid Hydrolysis : Convert esters to carboxylic acids under acidic conditions.

Salt Formation : Treat with HCl to form the hydrochloride salt, enhancing solubility .

Q. How should researchers characterize the hydrochloride salt form of this compound?

Characterization requires a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm the (3S) configuration and aromatic substitution pattern (e.g., coupling constants for 2,4-difluorophenyl protons).

- X-ray Crystallography : Resolve absolute stereochemistry (as in for analogous dichlorophenyl derivatives) .

- HPLC-MS : Verify purity (>98%) and detect residual solvents (ICH Q3C guidelines).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL in PBS, pH 7.4) compared to the free base. Solubility decreases in acidic media (e.g., gastric fluid) due to protonation .

- Stability : Stable at 4°C for >6 months in dry form. In solution (pH 7–8), degradation occurs via hydrolysis of the amino acid backbone (t₁/₂ ~72 hours at 25°C). Use lyophilization for long-term storage .

Advanced Research Questions

Q. How do electronic effects of 2,4-difluorophenyl substituents influence biological activity compared to bromo or chloro analogs?

The electron-withdrawing fluorine atoms enhance metabolic stability and modulate receptor binding. Comparative SAR studies show:

| Substituent | LogP | Metabolic Stability (Human Liver Microsomes) | IC₅₀ (Target Enzyme X) |

|---|---|---|---|

| 2,4-diF | 1.2 | 85% remaining after 1 hour | 12 nM |

| 4-Br-2-F | 2.1 | 60% remaining | 45 nM |

| 2-Cl-4-F | 1.8 | 70% remaining | 28 nM |

Fluorine’s electronegativity reduces off-target interactions but may lower membrane permeability compared to bulkier halogens .

Q. What experimental strategies resolve contradictions between computational binding predictions and in vitro assay data?

- Orthogonal Binding Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to validate docking predictions.

- Mutagenesis Studies : Replace key residues in the target protein (e.g., Phe³⁸⁷Ala) to test hydrogen bonding with the difluorophenyl group.

- Free Energy Perturbation (FEP) : Refine force fields to account for fluorine’s polar hydrophobicity .

Q. How can metabolic pathways be elucidated for this compound in preclinical models?

- In Vitro Metabolite ID : Incubate with liver microsomes/S9 fractions (human/rat) and analyze via LC-HRMS. Major Phase I metabolites include hydroxylation at the phenyl ring and deamination.

- Isotope Labeling : Use ¹⁸O-labeled water to track carboxylate group transformations.

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition to predict drug-drug interactions .

Methodological Considerations

Q. What analytical methods optimize quantification in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.